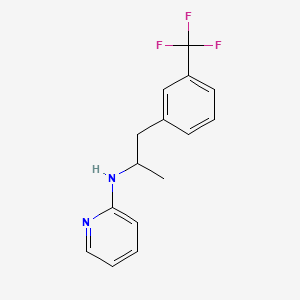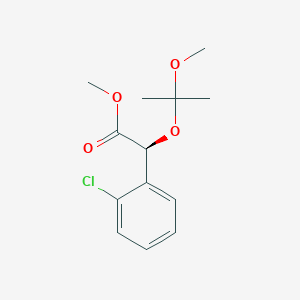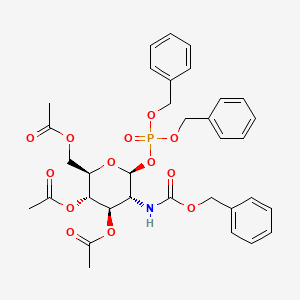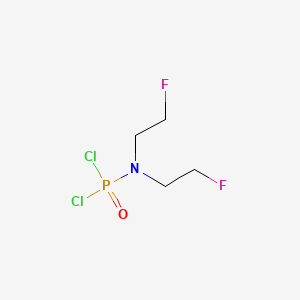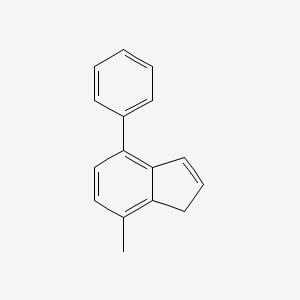
Me-Dfgal-gal-fgal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Me-Dfgal-gal-fgal typically involves the glycosylation of galactose derivatives. The process begins with the protection of hydroxyl groups on the galactose molecules to prevent unwanted reactions. The key step involves the introduction of fluorine atoms at specific positions on the galactose rings. This is achieved through the use of fluorinating agents under controlled conditions. The final step is the deprotection of the hydroxyl groups to yield the desired trisaccharide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Me-Dfgal-gal-fgal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiols (R-SH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield galacturonic acid derivatives, while reduction can produce galactitol derivatives .
Scientific Research Applications
Me-Dfgal-gal-fgal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: The compound is used in studies of carbohydrate-protein interactions and as a probe for glycosylation processes.
Medicine: this compound is investigated for its potential as a diagnostic tool and in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in various formulations
Mechanism of Action
The mechanism of action of Me-Dfgal-gal-fgal involves its interaction with specific molecular targets, primarily enzymes involved in carbohydrate metabolism. The fluorine atoms in the compound enhance its binding affinity to these enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, including those related to energy production and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- Methyl O-(3-deoxy-3-fluoro-galactopyranosyl)(1-6)-O-galactopyranosyl(1-4)-O-glucopyranoside
- Methyl O-(3-deoxy-3-fluoro-galactopyranosyl)(1-6)-O-glucopyranosyl(1-4)-O-galactopyranoside
Uniqueness
Me-Dfgal-gal-fgal is unique due to the specific positioning of fluorine atoms on the galactose rings, which significantly alters its chemical properties and biological activity compared to other similar compounds. This uniqueness makes it a valuable tool in various research applications .
Properties
CAS No. |
97462-02-7 |
|---|---|
Molecular Formula |
C19H32F2O14 |
Molecular Weight |
522.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[[(2R,3S,4S,5S,6R)-4-fluoro-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-6-[[(2R,3S,4S,5S,6R)-4-fluoro-3,5-dihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H32F2O14/c1-30-17-13(26)9(21)11(24)6(34-17)3-32-19-16(29)15(28)12(25)7(35-19)4-31-18-14(27)8(20)10(23)5(2-22)33-18/h5-19,22-29H,2-4H2,1H3/t5-,6-,7-,8+,9+,10+,11+,12+,13-,14-,15+,16-,17-,18-,19?/m1/s1 |
InChI Key |
AIOFXJCEYHPDPG-YNYBLXBTSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC2[C@@H]([C@H]([C@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)F)O)O)O)O)O)F)O |
Canonical SMILES |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)F)O)O)O)O)O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



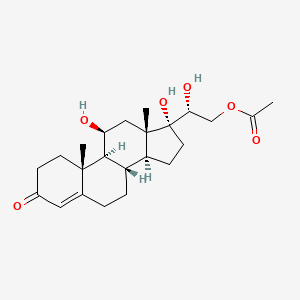
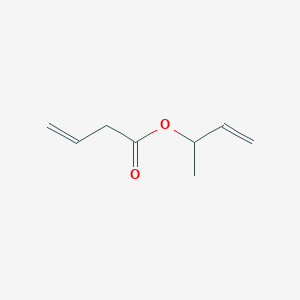
![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)
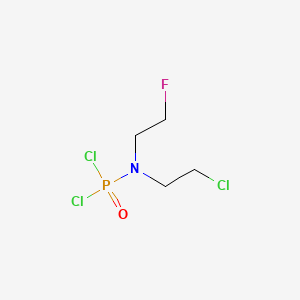
![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)
